3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-, dihydrochloride
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Overview
Description
2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl is a complex organic compound with a molecular formula of C17H29Cl2N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The thienylmethyl group is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by reacting the intermediate compounds with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the thienylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylmethyl group can yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and thienylmethyl-containing molecules. Examples include:
- 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide
- N-(3-(Thienylmethyl)amino)propyl derivatives
Uniqueness
This compound’s ability to undergo various chemical reactions and its diverse range of applications make it a valuable molecule in scientific research .
Properties
CAS No. |
93798-98-2 |
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Molecular Formula |
C17H31Cl2N3OS |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-(thiophen-3-ylmethylamino)propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H29N3OS.2ClH/c1-16(2)10-14(17(3,4)20-16)15(21)19-8-5-7-18-11-13-6-9-22-12-13;;/h6,9,12,14,18,20H,5,7-8,10-11H2,1-4H3,(H,19,21);2*1H |
InChI Key |
STJUQKMDPUAOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CSC=C2)C.Cl.Cl |
Origin of Product |
United States |
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